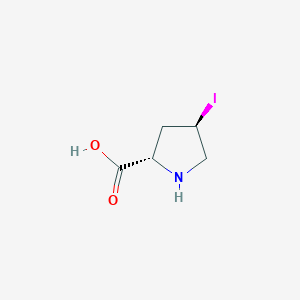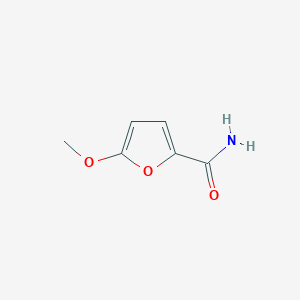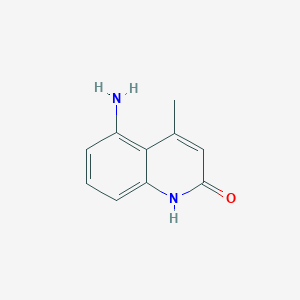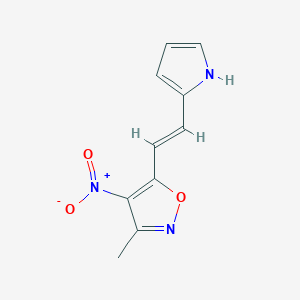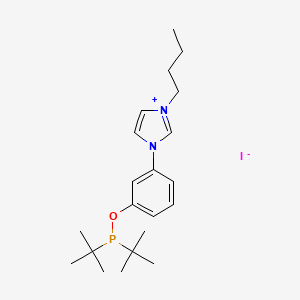
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including catalysis, material science, and pharmaceuticals. The presence of the di-tert-butylphosphino group in the structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the alkylation of 1H-imidazole with butyl iodide to form 1-butyl-1H-imidazole. This intermediate is then reacted with 3-((di-tert-butylphosphino)oxy)phenyl iodide under controlled conditions to yield the final product. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer synthesis.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets through its imidazolium core and phosphino group. The compound can coordinate with metal ions, facilitating catalytic processes. The di-tert-butylphosphino group enhances its stability and reactivity, allowing it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-3-(3-((diphenylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
- 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium chloride
Uniqueness
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide stands out due to the presence of the di-tert-butylphosphino group, which imparts unique reactivity and stability. This makes it more effective in catalytic applications compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C21H34IN2OP |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
ditert-butyl-[3-(3-butylimidazol-3-ium-1-yl)phenoxy]phosphane;iodide |
InChI |
InChI=1S/C21H34N2OP.HI/c1-8-9-13-22-14-15-23(17-22)18-11-10-12-19(16-18)24-25(20(2,3)4)21(5,6)7;/h10-12,14-17H,8-9,13H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OKLTYDCHQWUNPO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=CN(C=C1)C2=CC(=CC=C2)OP(C(C)(C)C)C(C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)

![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)

